molecular formula C10H20INO B14660130 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide CAS No. 37398-59-7

1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide

Cat. No.: B14660130
CAS No.: 37398-59-7
M. Wt: 297.18 g/mol
InChI Key: IQBLKULKZRFYEP-UHFFFAOYSA-M
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Description

1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is a quaternary ammonium compound with a unique structure that includes a pyrrolidinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide typically involves the reaction of 3-hydroxy-3-methyl-2-methylenepyrrolidine with diethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include ion channels, transporters, and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium bromide
  • 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium chloride
  • 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium fluoride

Uniqueness

1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions with other molecules. The presence of the iodide ion can enhance the compound’s ability to form stable complexes and may also impact its biological activity compared to its bromide, chloride, and fluoride counterparts.

Properties

CAS No.

37398-59-7

Molecular Formula

C10H20INO

Molecular Weight

297.18 g/mol

IUPAC Name

1,1-diethyl-3-methyl-2-methylidenepyrrolidin-1-ium-3-ol;iodide

InChI

InChI=1S/C10H20NO.HI/c1-5-11(6-2)8-7-10(4,12)9(11)3;/h12H,3,5-8H2,1-2,4H3;1H/q+1;/p-1

InChI Key

IQBLKULKZRFYEP-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCC(C1=C)(C)O)CC.[I-]

Origin of Product

United States

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